molecular formula C8H6N2O2S B189939 4-Amino-3-thiocyanatobenzoic acid CAS No. 18330-64-8

4-Amino-3-thiocyanatobenzoic acid

Cat. No. B189939
CAS RN: 18330-64-8
M. Wt: 194.21 g/mol
InChI Key: KQFLVUSDAWTRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-thiocyanatobenzoic acid (ATB) is a chemical compound that has been widely used in scientific research for its unique properties. It is a derivative of benzoic acid and is commonly used as a labeling reagent for proteins and peptides. ATB is also used in the synthesis of other compounds such as fluorescent dyes, which are widely used in biological imaging and diagnostics. In

Mechanism Of Action

The mechanism of action of 4-Amino-3-thiocyanatobenzoic acid is based on its ability to covalently attach to proteins and peptides. The thiocyanate group of 4-Amino-3-thiocyanatobenzoic acid reacts with the amino group of lysine residues in proteins and peptides, forming a stable thiourea bond. This covalent attachment allows for the detection of protein-protein interactions and conformational changes in proteins.

Biochemical And Physiological Effects

4-Amino-3-thiocyanatobenzoic acid has no known biochemical or physiological effects on living organisms. It is not metabolized by the body and is excreted unchanged in the urine.

Advantages And Limitations For Lab Experiments

4-Amino-3-thiocyanatobenzoic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also highly specific for lysine residues in proteins and peptides, allowing for the selective labeling of target molecules. In addition, 4-Amino-3-thiocyanatobenzoic acid has a high molar extinction coefficient, which makes it highly sensitive for detection.
However, there are also limitations to the use of 4-Amino-3-thiocyanatobenzoic acid in lab experiments. 4-Amino-3-thiocyanatobenzoic acid labeling can interfere with protein function and stability, which can affect the interpretation of experimental results. In addition, the covalent attachment of 4-Amino-3-thiocyanatobenzoic acid to proteins and peptides can alter their properties, such as their solubility and charge.

Future Directions

There are several future directions for the use of 4-Amino-3-thiocyanatobenzoic acid in scientific research. One area of research is the development of new fluorescent dyes for biological imaging and diagnostics. 4-Amino-3-thiocyanatobenzoic acid can be used as a starting material for the synthesis of new fluorescent dyes with improved properties, such as increased brightness and photostability.
Another area of research is the development of new labeling reagents for proteins and peptides. 4-Amino-3-thiocyanatobenzoic acid has a limited specificity for lysine residues in proteins and peptides, which can limit its use in certain applications. New labeling reagents with improved specificity and sensitivity are needed for the detection of protein-protein interactions and conformational changes in proteins.
Conclusion:
In conclusion, 4-Amino-3-thiocyanatobenzoic acid is a versatile compound that has been widely used in scientific research. It is a labeling reagent for proteins and peptides, and is also used in the synthesis of fluorescent dyes. 4-Amino-3-thiocyanatobenzoic acid has several advantages for lab experiments, but also has limitations that need to be considered. Future research directions for 4-Amino-3-thiocyanatobenzoic acid include the development of new fluorescent dyes and labeling reagents with improved properties.

Scientific Research Applications

4-Amino-3-thiocyanatobenzoic acid is widely used in scientific research as a labeling reagent for proteins and peptides. It is commonly used in fluorescence resonance energy transfer (FRET) experiments, where it is covalently attached to a protein or peptide of interest. The fluorescence of 4-Amino-3-thiocyanatobenzoic acid is quenched when it is in close proximity to another molecule, such as a protein or peptide. This allows for the detection of protein-protein interactions and conformational changes in proteins.
4-Amino-3-thiocyanatobenzoic acid is also used in the synthesis of fluorescent dyes, which are widely used in biological imaging and diagnostics. Fluorescent dyes are used to label cells and tissues for imaging purposes, as well as for the detection of biomolecules such as DNA and proteins.

properties

CAS RN

18330-64-8

Product Name

4-Amino-3-thiocyanatobenzoic acid

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

4-amino-3-thiocyanatobenzoic acid

InChI

InChI=1S/C8H6N2O2S/c9-4-13-7-3-5(8(11)12)1-2-6(7)10/h1-3H,10H2,(H,11,12)

InChI Key

KQFLVUSDAWTRNT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)SC#N)N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)SC#N)N

synonyms

4-amino-3-thiocyanatobenzoic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Aminobenzoic acid (13 g) and ammonium thiocyanate (6.9 g) were suspended in methanol (200 ml) and cooled at −15° C. on an ice bath. A methanol solution (40 ml) containing bromine (4.7 ml) was added slowly dropwise thereto. The mixture was warmed to room temperature and stirred for 2 hours, iced water (500 ml) was added thereto, and precipitated crystals were collected by filtration and washed with water and n-hexane. The product was dried under reduced pressure to give 4-amino-3-thiocyanatobenzoic acid (9.4 g, Y.:53%) as white crystals.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
4.7 mL
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.